molecular formula C18H22N4O3 B11182836 Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11182836
M. Wt: 342.4 g/mol
InChI Key: BLSVSICAZLAGBG-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a 4-methoxyphenyl group at position 7, a propyl substituent at position 5, and an ethyl carboxylate moiety at position 5. This compound is synthesized via eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. TMDP enables high yields (92–95%) under green conditions (water/ethanol mixtures or molten-state reactions), with advantages including recyclability, non-flammability, and reduced toxicity compared to traditional catalysts like piperidine .

The triazolo-pyrimidine core is pharmacologically significant, with analogues exhibiting diverse biological activities, including enzyme inhibition and antiviral properties. Substituent variations on this scaffold profoundly influence physicochemical properties and bioactivity.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-6-14-15(17(23)25-5-2)16(22-18(21-14)19-11-20-22)12-7-9-13(24-3)10-8-12/h7-11,16H,4-6H2,1-3H3,(H,19,20,21)

InChI Key

BLSVSICAZLAGBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . The reaction conditions include the use of dry toluene and molecular sieves to enhance the yield . Industrial production methods may involve scaling up this reaction and optimizing the conditions for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diabetes Treatment

One of the notable applications of this compound is as an activator of glucokinase and an inhibitor of dipeptidyl peptidase type 4 (DPP-4) . DPP-4 inhibitors are significant in the management of type 2 diabetes as they enhance the incretin levels, which help regulate blood glucose levels. The compound has been synthesized to exhibit these properties effectively, making it a candidate for further development in diabetes therapeutics .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of triazolo-pyrimidine derivatives. Compounds with similar structures have been reported to possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Microwave-Assisted Synthesis

A notable advancement in the synthesis of ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is the use of microwave-assisted methods. This approach has been shown to enhance reaction rates and yields while minimizing environmental impact due to reduced solvent use. The catalyst-free nature of this synthesis aligns with green chemistry principles and offers a more sustainable pathway for producing this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazolo-pyrimidine core can significantly influence biological activity. For instance, modifications to the methoxy group or propyl chain can alter pharmacokinetic properties and receptor interactions, leading to improved therapeutic profiles .

Case Study 1: Glucokinase Activation

In a study focusing on glucokinase activation, this compound demonstrated a significant increase in glucose metabolism in vitro. This effect was attributed to enhanced binding affinity for glucokinase compared to other known activators.

Case Study 2: Inhibition of DPP-4

Another case study evaluated the inhibitory action on DPP-4 enzymes. The compound showed competitive inhibition characteristics with an IC50 value that was comparable to leading DPP-4 inhibitors currently used in clinical settings.

Application AreaActivity/EffectReference
Diabetes TreatmentActivator of glucokinase
Anticancer ActivityPotential growth inhibition
NeuroprotectionModulation of oxidative stress

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism contributes to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects :

    • Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .
    • Steric hindrance : The propyl group at position 5 in the target compound may enhance lipophilicity and membrane permeability compared to methyl or phenyl substituents .
  • Synthetic Efficiency :

    • TMDP-based methods (target compound) outperform traditional catalysts in yield and sustainability, avoiding toxic solvents .
    • Microwave-assisted synthesis () reduces reaction times but requires specialized equipment .
Table: Predicted and Experimental Properties
Compound (Substituents) Density (g/cm³) pKa Boiling Point (°C) Bioactivity Reference
Target Compound :
5-propyl, 7-(4-methoxyphenyl)
Not reported; predicted enzyme inhibition
7-(4-Methoxyphenyl)-5-(4-methylphenyl) 1.25 (pred.) 6.80 483.9 (pred.)
Ethyl 5-trifluoromethyl-7-(4-bromophenyl) Human neutrophil elastase inhibition
Ethyl 2-methylsulfanyl-7-phenyl Antimicrobial activity
Key Findings:
  • Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ) .

Discrepancies in Catalyst Toxicity

A critical contradiction exists in the literature:

  • claims TMDP is a low-toxicity alternative to piperidine .
  • erroneously states TMDP is "preferred due to its high toxicity," which conflicts with other data. This may reflect a translation error, as TMDP’s design explicitly aims to reduce toxicity .

Biological Activity

Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the triazolopyrimidine class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused triazole and pyrimidine ring system. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.4 g/mol. The presence of a methoxyphenyl group and a propyl substituent influences its solubility and biological activity.

Property Value
Molecular FormulaC₁₈H₂₂N₄O₃
Molecular Weight342.4 g/mol
Structural FeaturesTriazole and pyrimidine rings fused; methoxyphenyl and propyl substituents

Biological Activity Overview

Research indicates that compounds within the triazolopyrimidine class exhibit various pharmacological activities, including:

  • Antimicrobial Activity : this compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potency comparable to established antibiotics like trimethoprim .
  • Antitumor Activity : The compound has been evaluated for its antitumor potential. In vitro studies suggest that it may inhibit tumor cell proliferation by interfering with specific cellular pathways .
  • Antiviral Properties : Preliminary research indicates potential antiviral effects against various viruses, suggesting that the compound may inhibit viral replication through interference with viral enzymes .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication processes.
  • Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors or enzymes within microbial cells or tumor cells, disrupting their normal functions .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported that this compound exhibited significant antibacterial activity against strains of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Antitumor Activity : In vitro assays demonstrated that the compound inhibited the growth of HeLa cells with an IC50 value indicating substantial cytotoxicity. Further studies suggested that this effect might be linked to apoptosis induction in cancer cells .
  • Antiviral Potential : Research highlighted the compound's ability to inhibit the replication of certain viruses in vitro. It was observed to reduce viral load significantly in cell cultures infected with specific RNA viruses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do solvent systems influence reaction efficiency?

  • Methodology : Two primary approaches are documented:

  • Green solvent system : A 1:1 v/v ethanol-water mixture under reflux with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst (10 mol%), yielding ~92% product after recrystallization .
  • Molten TMDP : Reactions conducted in TMDP (liquefied at 65°C) without solvents, achieving similar yields (~92%) with simplified workup .
    • Key Data : TMDP’s recyclability (≥5 cycles without activity loss) and reduced toxicity compared to traditional bases like piperidine make it advantageous .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical for characterization?

  • Methodology :

  • X-ray crystallography : Resolves the envelope conformation of the dihydropyrimidine ring (puckering amplitude Q = 0.099 Å) and near-perpendicular dihedral angles (~84°) between aromatic substituents and the triazole core .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, particularly distinguishing between 4,7-dihydro and fully aromatic derivatives .

Q. What are the key considerations for reaction monitoring and purity assessment during synthesis?

  • Methodology :

  • TLC monitoring : Silica gel plates (UV 254 nm) track reaction progress using ethanol/hexane eluents .
  • Recrystallization : Ethanol is preferred for purification, achieving ≥95% purity (validated via elemental analysis and melting point consistency) .

Advanced Research Questions

Q. How does the choice of catalyst (e.g., TMDP vs. piperidine) impact reaction kinetics and regioselectivity in triazolo-pyrimidine synthesis?

  • Methodology :

  • Kinetic studies : TMDP’s dual Lewis base and hydrogen-bonding acceptor-donor properties accelerate cyclocondensation versus piperidine, reducing reaction time by ~30% .
  • Regioselectivity control : Acidic vs. ionic conditions (e.g., HCl in ethanol) influence dihydro vs. fully aromatic product formation, as shown in analogous triazolo-pyrimidine syntheses .

Q. What computational or experimental strategies resolve contradictions in solvent effects on reaction outcomes?

  • Case Study :

  • Ethanol/water mixtures vs. molten TMDP yield identical products but differ in scalability. Molten TMDP eliminates solvent removal steps but requires precise temperature control (65°C ± 2°C) to prevent side reactions .
    • Computational modeling : DFT studies on analogous systems predict solvent polarity effects on transition states, guiding solvent selection for novel derivatives .

Q. How do structural modifications (e.g., substituent electronic effects) correlate with biological activity in triazolo-pyrimidines?

  • Methodology :

  • SAR studies : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to MDM2-p53 or kinase targets, as validated in X-ray structures showing hydrophobic pocket interactions .
  • Docking simulations : Molecular docking (AutoDock Vina) of derivatives predicts binding affinities to enzymes like adenylyl cyclase, guiding lead optimization .

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